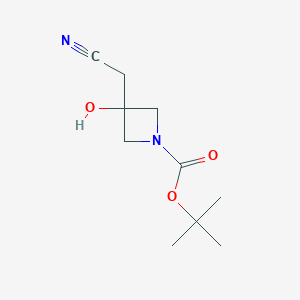

Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate

描述

Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate is a functionalized azetidine derivative characterized by a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a cyanomethyl substituent also at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors . Its structural features—a strained four-membered azetidine ring, polar hydroxyl group, and electron-withdrawing cyanomethyl moiety—contribute to unique reactivity and physicochemical properties, distinguishing it from related compounds.

属性

IUPAC Name |

tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMMMLPEBWKEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330766-15-8 | |

| Record name | tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with cyanomethyl reagents under specific conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the cyanomethyl group . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for the safe handling and disposal of any by-products or waste materials.

化学反应分析

Types of Reactions

Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.

Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the cyanomethyl group can produce a primary amine.

科学研究应用

Medicinal Chemistry Applications

JAK Inhibition

One of the primary applications of tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate is in the development of JAK inhibitors. These inhibitors are crucial for treating inflammatory and autoimmune diseases. The compound has been identified as a key intermediate in the synthesis of baricitinib, a JAK1/JAK2 inhibitor used for rheumatoid arthritis treatment .

Synthesis of Complex Molecules

The compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further modifications, enabling the creation of diverse pharmacophores that can enhance therapeutic efficacy against various targets .

Synthetic Methodologies

Green Synthesis Approaches

Research has highlighted green and cost-effective synthetic routes for producing this compound. For instance, a study demonstrated a microchannel reactor method that minimizes waste and utilizes commercially available starting materials . This method not only improves yield but also aligns with sustainable chemistry practices.

Case Study: Synthesis for Baricitinib Production

A significant case study involves the synthesis of this compound as part of a multi-step process to produce baricitinib. The research outlined a six-step synthetic pathway that emphasized efficiency and environmental sustainability, yielding high purity and good overall yields .

Research on Alternative Applications

Further investigations into the compound's reactivity have opened avenues for its use in other therapeutic areas, including potential anti-cancer agents. The versatility of its structure allows it to be modified to enhance biological activity against different molecular targets .

作用机制

The mechanism of action of tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the cyanomethyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of an enzyme, thereby inhibiting its activity.

相似化合物的比较

Table 1: Structural Comparison of Azetidine Derivatives

Key Observations:

- Cyanomethyl vs.

- Hydroxyl Group Stability (): The hydroxyl group in the target compound is prone to oxidation under basic conditions, unlike its methyl-protected analogs, necessitating careful handling during synthesis .

- Boc Deprotection (): Like other tert-butyl carbamates, the Boc group is cleaved under acidic conditions (e.g., TFA), enabling modular synthesis of azetidine-containing pharmacophores .

Physicochemical Properties

- Solubility: The cyanomethyl group increases polarity compared to methyl-substituted analogs, enhancing water solubility but reducing lipid membrane permeability .

- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., cyanomethyl) exhibit lower thermal stability than methyl- or ethoxy-substituted analogs due to increased ring strain .

生物活性

Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate, also known by its CAS number 1153949-11-1, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16N2O3

- Molecular Weight : 216.25 g/mol

- Structure : The compound features an azetidine ring with a hydroxyl and a cyano group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its potential as an anti-cancer agent.

- Cell Signaling Modulation : It influences cell signaling pathways that are critical for cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious diseases.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial and fungal strains. |

| Anticancer | Potential to inhibit cancer cell proliferation through enzyme inhibition and apoptosis induction. |

| Anti-inflammatory | May modulate inflammatory pathways, although specific studies are limited. |

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Potential

Research indicates that this compound may inhibit the growth of various cancer cell lines. A study involving human breast cancer cells (MCF-7) showed a dose-dependent reduction in cell viability when treated with the compound. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Studies

- Case Study on Bacterial Infections :

- A clinical trial investigated the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment :

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated in animal models. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 2 hours post-administration.

- Distribution : Moderate distribution throughout tissues; however, it does not readily cross the blood-brain barrier.

- Metabolism : Primarily metabolized by liver enzymes, with metabolites exhibiting lower biological activity.

- Excretion : Predominantly excreted via urine.

Safety assessments reveal that at therapeutic doses, the compound has low toxicity with no significant adverse effects reported in animal studies .

常见问题

Q. What are the established synthetic routes for Tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate?

Methodological Answer:

- GP3 Reaction : Utilize tert-butyl 3-oxoazetidine-1-carboxylate as a precursor, reacting with cyanomethylating agents (e.g., trimethylsilyl cyanide or acrylonitrile derivatives) under basic conditions. Purification via gradient column chromatography (petroleum ether/ethyl acetate) yields the product .

- Visible-Light Photoredox Catalysis : Employ ethene-1,1-diyldibenzene and tert-butyl imino derivatives in the presence of a photoredox catalyst (e.g., Ru or Ir complexes). Optimize solvent polarity (e.g., dichloromethane) and light wavelength for higher regioselectivity .

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

- NMR Analysis : Use and NMR to confirm the azetidine ring, tert-butyl group, and cyanomethyl substituents. For example, the hydroxy group’s resonance appears as a broad singlet (~2–4 ppm in NMR), while the tert-butyl group shows a characteristic triplet near 1.4 ppm .

- HRMS : Validate molecular weight (e.g., calculated for : 228.29 g/mol) using high-resolution mass spectrometry to ensure synthetic accuracy .

Q. What purification methods are recommended for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., petroleum ether:ethyl acetate 4:1 to 1:1) to separate polar byproducts. Monitor fractions via TLC with UV detection .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain crystalline solids, enhancing purity for downstream applications .

Advanced Research Questions

Q. How can reaction yields be improved in photoredox-catalyzed syntheses of this compound?

Methodological Answer:

- Catalyst Screening : Test Ru(bpy) vs. Ir(ppy) to enhance electron transfer efficiency. Higher catalyst loading (5–10 mol%) may improve conversion but risks side reactions .

- Solvent Optimization : Use low-polarity solvents (e.g., acetonitrile) to stabilize reactive intermediates. Avoid protic solvents that quench excited-state catalysts .

Q. How do researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

- Dynamic Effects in NMR : If hydroxy proton signals are missing, perform variable-temperature NMR to identify exchange broadening. Deuteration experiments can resolve overlapping peaks .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing azetidine carbons from cyanomethyl carbons) .

Q. What strategies mitigate racemization during functionalization of the azetidine ring?

Methodological Answer:

- Chiral Auxiliaries : Introduce a Boc-protected stereocenter early in synthesis. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate derivatives can be resolved using enzymatic or chiral column chromatography .

- Low-Temperature Reactions : Conduct substitutions (e.g., cyanomethylation) at 0–20°C to minimize epimerization .

Q. How is this compound utilized in pharmaceutical impurity profiling?

Methodological Answer:

- HPLC-MS Methods : Develop a reverse-phase method (C18 column, acetonitrile/water + 0.1% TFA) to detect trace impurities (e.g., Baricitinib Impurity 31, CAS 1153949-15-5). Optimize retention times (~1.33 minutes) for baseline separation .

- Stability Studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation products via LC-MS to validate its role as a process-related impurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。